Bienvenue dans la boutique en ligne BenchChem!

Propofol

Anesthesiology Sedation Dose-Response

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic with rapid onset (30–60 s) and context-sensitive half-life (~2–4 min), ideal for procedural sedation and ICU protocols. This product is offered as a ≥98% pure research-grade compound, suitable for bioequivalence studies, formulation development, and pharmacopeial reference standard use. When sourcing, note that 1% lipid emulsion formulations are the most cost-effective for general anesthesia, while 6% formulations reduce lipid load for long-term ICU sedation. For endoscopy suites requiring high patient turnover, consider procuring MCT/LCT emulsion excipients separately to minimize injection pain. This compound is not a U.S. federally controlled substance; standard B2B shipping applies.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 2078-54-8
Cat. No. B549288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropofol
CAS2078-54-8
Synonyms2,6 Diisopropylphenol
2,6-Bis(1-methylethyl)phenol
2,6-Diisopropylphenol
Aquafol
Diprivan
Disoprivan
Disoprofol
Fresofol
ICI 35,868
ICI 35868
ICI-35,868
ICI-35868
ICI35,868
ICI35868
Ivofol
Propofol
Propofol Abbott
Propofol Fresenius
Propofol MCT
Propofol Rovi
Propofol-Lipuro
Recofol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)O
InChIInChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3
InChIKeyOLBCVFGFOZPWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water. Soluble in alcohol and toluene.
1.58e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Propofol (CAS 2078-54-8) for Scientific and Industrial Procurement: Core Pharmacological Profile


Propofol (2,6-diisopropylphenol) is a short-acting intravenous sedative-hypnotic agent that acts primarily as a positive allosteric modulator of the GABA-A receptor [1]. Discovered in 1973 and introduced in its current lipid emulsion formulation in 1983, propofol is widely utilized for the induction and maintenance of general anesthesia, procedural sedation, and intensive care unit (ICU) sedation [1]. Its rapid onset (approximately 30–60 seconds) and short context-sensitive half-life (2–4 minutes for initial distribution, with a terminal elimination half-life of approximately 95 minutes) enable rapid recovery and precise titration [2]. Propofol is formulated as a 1% (10 mg/mL) oil-in-water emulsion containing soybean oil, egg lecithin, and glycerol, and is typically supplied in 20 mL, 50 mL, and 100 mL vials [3]. Key attributes include a clearance of 28–32 mL/kg/min and a steady-state volume of distribution of 1.8–2.0 L/kg [2].

Propofol (CAS 2078-54-8): Why Formulation and Isomer Differences Preclude Simple Interchangeability


Although multiple propofol formulations and structural analogs (e.g., ciprofol, fospropofol) share a common GABAergic mechanism, direct substitution without considering formulation-specific physicochemical properties, potency ratios, and adverse effect profiles can lead to clinically and operationally significant deviations in sedation depth, hemodynamic stability, and patient comfort [1][2]. Differences in lipid emulsion composition (e.g., long-chain triglycerides [LCT] versus medium-chain triglycerides [MCT]/LCT blends) influence injection pain and microbial growth risk [1]. Structural analogs such as ciprofol exhibit a 4.1-fold higher potency and a markedly lower incidence of injection pain, while fospropofol is a water-soluble prodrug that avoids the lipid load associated with propofol emulsions [2]. Furthermore, even among propofol 1% formulations, variations in excipient composition can affect pharmacokinetic parameters and the incidence of adverse events [3].

Propofol (CAS 2078-54-8) Procurement Evidence: Quantitative Differentiation from Structural Analogs and Alternative Formulations


Propofol vs. Ciprofol: 4.1-Fold Potency Difference Dictates Dosing and Safety Profile

In a randomized double-blind dose-response study of 230 patients undergoing hysteroscopy, ciprofol exhibited a 4.1:1.0 potency ratio relative to propofol, with ED95 values of 0.53 mg/kg (95% CI: 0.48–0.60) for ciprofol versus 2.16 mg/kg (95% CI: 1.96–2.45) for propofol [1]. At equipotent doses (around ED50), ciprofol was associated with significantly lower incidences of injection pain (0% vs. 34.5%, P<0.01) and respiratory depression (27.6% vs. 55.2%, P<0.05) [1].

Anesthesiology Sedation Dose-Response

Propofol vs. Ciprofol: Injection Pain Reduction as a Determinant of Patient Tolerance and Procedure Efficiency

A systematic review and meta-analysis of 10 randomized controlled trials (n=1,402 patients) found that ciprofol markedly reduced the occurrence of injection pain compared to propofol, with a risk ratio (RR) of 0.15 (95% CI: 0.11–0.20) [1]. Subgroup analyses confirmed consistent benefit in both elderly (RR=0.14, 95% CI: 0.06–0.35) and non-elderly populations (RR=0.15, 95% CI: 0.11–0.21) [1]. A separate study reported injection pain rates of 37.1% for propofol (n=124) versus 0.8% for ciprofol (n=125) (P<0.001) [2].

Adverse Events Injection Pain Meta-Analysis

Propofol vs. Remimazolam: Equivalent Respiratory Depression Under Capnography Monitoring Reframes Safety Expectations

In a prospective randomized controlled trial of 70 adult patients undergoing procedural sedation, continuous capnography monitoring revealed no significant difference in the median number of respiratory depression episodes between remimazolam (2 [IQR 1–3]) and propofol (2 [IQR 1–5]) (P=0.44) [1]. However, the propofol group experienced more frequent hypotensive episodes and greater blood pressure reductions, suggesting that remimazolam's primary advantage lies in hemodynamic rather than respiratory safety [1]. This finding contradicts earlier studies that used less sensitive detection methods.

Respiratory Depression Capnography Procedural Sedation

Propofol vs. Etomidate: Hemodynamic Liability Defines Patient Selection Criteria

A Bayesian network meta-analysis of 12 RCTs (26 arms) in adult CABG patients used propofol as the reference comparator. Etomidate demonstrated superior hemodynamic stability with the greatest increase in mean arterial pressure (MAP) from baseline (MD 26 mmHg; 95% CrI −8.8 to 60.0) and the smallest change in heart rate (SUCRA 0.302) [1]. In contrast, propofol is associated with a high rate of cardiovascular instability, particularly in elderly or hypovolemic patients [2].

Hemodynamics Coronary Artery Bypass Grafting Network Meta-Analysis

Propofol 6% vs. Propofol 1%: Reduced Lipid Load with Equivalent Pharmacokinetics

A randomized double-blind study compared propofol 6% SAZN with propofol 1% SAZN and Diprivan-10 (1%) in 24 patients receiving a 5-hour infusion at 1 mg/kg/h for postoperative sedation [1]. No significant differences were observed in clearance (28±1.1 mL/kg/min), volume of distribution (1.8±0.12 L/kg), elimination half-life (94±4.1 min), or distribution half-life (3.1±0.26 min) across formulations (P>0.05) [1]. The 6% formulation delivers the same propofol dose with a six-fold reduction in lipid and emulsifier volume [1].

Formulation Pharmacokinetics Long-Term Sedation

Generic Propofol 1% Formulations: Established Bioequivalence Enables Cost-Effective Procurement

A double-blind crossover study in 18 healthy volunteers compared Propofol 1% Fresenius with the reference product Disoprivan® 1% following a 2 mg/kg IV bolus [1]. The mean AUC ratio was 1.001 (90% CI: 0.891–1.125) and the Cmax ratio was 1.009 (90% CI: 0.822–1.238), both falling entirely within the predefined 80–125% bioequivalence range [1]. These data confirm pharmacokinetic equivalence, supporting interchangeable use [1].

Bioequivalence Generic Formulation Pharmacokinetics

Propofol (CAS 2078-54-8) Procurement Decision Scenarios Based on Quantitative Evidence


High-Throughput Procedural Sedation Where Injection Pain and Rapid Turnover Are Critical

For endoscopy suites or painless hysteroscopy units requiring rapid patient turnover and high patient satisfaction, propofol's rapid onset and recovery are advantageous, but the 34–37% incidence of injection pain necessitates adjunctive lidocaine or use of MCT/LCT formulations. Alternatively, ciprofol's 0.8% injection pain rate and 4.1-fold higher potency may justify its selection despite higher cost, as it eliminates the need for lidocaine pre-treatment and reduces respiratory depression events (27.6% vs. 55.2%) [1][2]. Propofol remains the cost-effective option when injection pain is managed with lidocaine co-administration (2.9% pain rate vs. 14.3% with HES) [3].

ICU Long-Term Sedation with Fluid and Lipid Restriction

For mechanically ventilated ICU patients requiring prolonged sedation (>24 hours), propofol 6% formulations offer a six-fold reduction in lipid load compared to standard 1% emulsions while maintaining equivalent pharmacokinetics (clearance 28 mL/kg/min; t1/2β 94 min) [4]. This reduces the risk of propofol infusion syndrome and hypertriglyceridemia, and minimizes fluid volume administration in volume-sensitive patients. Procurement of 6% formulations should be prioritized for ICUs with high long-term sedation case volumes.

Cardiac Surgery and Hemodynamically Unstable Patients

In CABG and other cardiac surgery contexts where hemodynamic stability is paramount, propofol's myocardial depressant and vasodilatory effects make it a less favorable induction agent. Network meta-analysis data show etomidate provides superior MAP preservation (MD 26 mmHg) [5]. Propofol should be reserved for patients with stable hemodynamics or used in combination with ketamine ("ketofol") to offset hypotension [6]. Procurement teams should ensure etomidate or ketamine are available alongside propofol for these high-risk populations.

Cost-Sensitive Formulary Management with Bioequivalent Generic Substitution

For hospital systems and research institutions seeking to reduce drug acquisition costs, generic propofol 1% formulations that have demonstrated bioequivalence (AUC ratio 1.001; Cmax ratio 1.009, both within 80–125% confidence interval) to the innovator product (Disoprivan®) can be procured interchangeably without compromising efficacy or safety [7]. This enables significant cost savings while maintaining clinical confidence in dosing and outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propofol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.